4-Methyl-4-azaspiro[2.5]octan-7-amine
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Overview
Description
4-Methyl-4-azaspiro[2.5]octan-7-amine is a chemical compound with the CAS Number: 2306268-04-0 . It has a molecular weight of 140.23 . The IUPAC name for this compound is 4-methyl-4-azaspiro[2.5]octan-7-amine .
Molecular Structure Analysis
The Inchi Code for 4-Methyl-4-azaspiro[2.5]octan-7-amine is 1S/C8H16N2/c1-10-5-2-7(9)6-8(10)3-4-8/h7H,2-6,9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Methyl-4-azaspiro[2.5]octan-7-amine is a liquid at room temperature .Scientific Research Applications
Electrophilic Amination of C-H-Acidic Compounds
The compound 1-oxa-2-azaspiro[2.5]octane, closely related to 4-Methyl-4-azaspiro[2.5]octan-7-amine, has been studied for its reactions with various C-H acids. These reactions introduce a 1-hydroxycyclohexylamino group, leading to various stabilization reactions of the intermediate, including the formation of geminal diamino acid derivatives (Andreae, Schmitz, Wulf, & Schulz, 1992).
Synthesis of Chiral Heterospirocyclic Compounds
Studies have focused on synthesizing chiral heterospirocyclic compounds like N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-e n-2-amine for use in peptide synthesis, demonstrating the potential of these compounds as valuable synthons in creating complex molecular structures (Stamm, Linden, & Heimgartner, 2003).
Design and Synthesis of JAK1-selective Inhibitors
Research has been conducted on derivatives of 5-azaspiro[2.4]heptan-7-amine for the design and synthesis of JAK1-selective inhibitors. This includes the development of compounds with significant efficacy in in vitro and in vivo studies, highlighting their potential in therapeutic applications (Chough et al., 2018).
Removal of Carcinogenic Azo Dyes and Aromatic Amines
The compound 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, which shares structural features with 4-Methyl-4-azaspiro[2.5]octan-7-amine, has been synthesized and shown to be effective in removing carcinogenic azo dyes and aromatic amines from solutions, indicating its potential for environmental applications (Akceylan, Bahadir, & Yılmaz, 2009).
Diversity-Oriented Synthesis of Azaspirocycles
There has been significant interest in the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes, for use in drug discovery. These compounds serve as scaffolds for functionalized pyrrolidines, piperidines, and azepines, demonstrating their versatility in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Safety and Hazards
properties
IUPAC Name |
4-methyl-4-azaspiro[2.5]octan-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-2-7(9)6-8(10)3-4-8/h7H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXFCUUCMUYTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC12CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-azaspiro[2.5]octan-7-amine |
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